molecular formula C9H18Si B14442354 Silane, (1-ethynylbutyl)trimethyl- CAS No. 74289-55-7

Silane, (1-ethynylbutyl)trimethyl-

Cat. No.: B14442354
CAS No.: 74289-55-7
M. Wt: 154.32 g/mol
InChI Key: SPEVRZCAMFHENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1-ethynylbutyl)trimethyl- is an organosilicon compound with the molecular formula C_11H_22Si It is a derivative of silane, where one of the hydrogen atoms is replaced by a (1-ethynylbutyl) group and three hydrogen atoms are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .

Scientific Research Applications

Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.

    Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .

Mechanism of Action

The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane with three methyl groups attached to silicon.

    Ethynyltrimethylsilane: Similar to Silane, (1-ethynylbutyl)trimethyl-, but with an ethynyl group directly attached to silicon.

    Allyltrimethylsilane: Contains an allyl group instead of an ethynylbutyl group .

Uniqueness

Silane, (1-ethynylbutyl)trimethyl- is unique due to the presence of the (1-ethynylbutyl) group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly valuable in applications that require specific chemical functionalities and stability .

Properties

CAS No.

74289-55-7

Molecular Formula

C9H18Si

Molecular Weight

154.32 g/mol

IUPAC Name

hex-1-yn-3-yl(trimethyl)silane

InChI

InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3

InChI Key

SPEVRZCAMFHENZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.